molecular formula C21H21F3O4 B1191737 DS-3032b

DS-3032b

Número de catálogo B1191737
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DS-3032b is an orally available MDM2 (murine double minute 2) antagonist with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein and a negative regulator of the p53 pathway, is overexpressed in cancer cells;  it has been implicated in cancer cell proliferation and survival. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Aplicaciones Científicas De Investigación

Reactivating TP53 Signaling in Neuroblastoma

  • Application: DS-3032b has been investigated for its effect on high-risk neuroblastoma. It targets MDM2, a negative regulator of the TP53 tumor suppressor gene, reactivating TP53 signaling in neuroblastoma cells.
  • Findings: In vitro and in vivo studies showed that DS-3032b treatment leads to G1 cell cycle arrest, senescence, and apoptosis in neuroblastoma cells. It was particularly effective in cells with wildtype TP53, regardless of MYCN amplification. Oral administration in a murine model inhibited tumor growth and prolonged survival (Arnhold et al., 2017).

Predictive Biomarkers for MDM2 Inhibition

  • Application: DS-3032b’s role in targeting the MDM2-p53 interaction in tumor cells, suggesting its potential as a cancer therapeutic.
  • Findings: DS-3032b exhibited a dose-dependent increase in p53 target genes in osteosarcoma cell lines. A gene signature was identified that predicts response to MDM2 inhibitors, including DS-3032b. This signature is especially relevant in cancers retaining wildtype p53 protein (Nakamaru et al., 2015).

Phase I Clinical Trials in Solid Tumors and Lymphomas

  • Application: DS-3032b has been evaluated in Phase I clinical trials for patients with advanced solid tumors and lymphomas.
  • Findings: The trials aimed to determine a recommended Phase 2 dose and assess the safety, tolerability, pharmacokinetic, and pharmacodynamic profiles of DS-3032b. Preliminary results indicated an acceptable safety profile and signs of clinical activity in specific cancer types, such as liposarcoma with MDM2 amplification (Bauer et al., 2015).

Molecular Docking Studies for Oncology Treatment

  • Application: Molecular docking studies of DS-3032b to understand its interaction with MDM2, a crucial regulator of p53 in cancer cells.
  • Findings: The study found that DS-3032b binds with high affinity and stability to the p53 binding site in MDM2. This indicates potential therapeutic efficiency in cancers where p53 suppression is a marker of poor prognosis (Mota et al., 2022).

Hematological Malignancies Phase I Trial

  • Application: A Phase I trial of DS-3032b in patients with hematological malignancies to evaluate safety, tolerability, and preliminary efficacy.
  • Findings: The trial showed that DS-3032b was tolerated up to a specific dose, with observed clinical activity in reducing bone marrow blasts in some patients. Further studies are planned to explore combinations with other treatment agents (Dinardo et al., 2016).

Predictive Gene Signatures for Tumor Sensitivity

  • Application: Identifying gene signatures to predict sensitivity of tumors to DS-3032b.
  • Findings: Gene expression profiling combined with TP53 mutational status was found to predict antitumor effects of DS-3032b in vitro and in vivo. A 175-gene signature was defined and validated, indicating the potential for clinical implementation of these findings (Ishizawa et al., 2018).

Propiedades

Nombre del producto

DS-3032b

Fórmula molecular

C21H21F3O4

Apariencia

Solid powder

Sinónimos

DS3032b;  DS-3032b;  DS 3032b.; NONE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.